ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Description
This compound features a bicyclic 6,7-dihydrothiazolo[5,4-c]pyridine core substituted at the 2-position with a 2,5-dichlorothiophene-3-carboxamido group and at the 5-position with an ethyl carboxylate moiety. The dichlorothiophene substituent introduces steric bulk and electron-withdrawing chlorine atoms, which likely enhance lipophilicity and influence binding interactions in biological systems.
Properties
IUPAC Name |
ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O3S2/c1-2-22-14(21)19-4-3-8-9(6-19)23-13(17-8)18-12(20)7-5-10(15)24-11(7)16/h5H,2-4,6H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONRTBYKVKHJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, supported by data tables and relevant research findings.
1. Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
- Introduction of the Dichlorothiophene Group : The dichlorothiophene moiety is introduced via nucleophilic substitution using 2,5-dichlorothiophene-3-carboxylic acid.
- Esterification : The final step involves esterification with ethanol to form the ethyl ester.
The molecular formula for this compound is , with a molecular weight of approximately 367.23 g/mol. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm its structural integrity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors involved in various disease pathways. Similar compounds have shown promising results in inhibiting enzymes associated with cancer and inflammatory diseases.
2.2 Case Studies and Research Findings
Recent studies have highlighted the following biological activities:
- Anticancer Activity : this compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, a study reported that it inhibited cell proliferation in MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways .
- Antimicrobial Properties : The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Research indicates that this compound possesses anti-inflammatory properties by downregulating pro-inflammatory cytokines in macrophages .
3. Data Table of Biological Activities
4. Conclusion
This compound exhibits a range of biological activities that make it a promising candidate for further research in medicinal chemistry. Its potential applications in anticancer therapy and antimicrobial treatments warrant additional studies to fully elucidate its mechanisms and optimize its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between the target compound and analogs derived from the evidence:
Key Observations
Structural Variations: The target compound and 3a share the 6,7-dihydrothiazolo[5,4-c]pyridine core but differ in substituents. The dichlorothiophene group in the target compound contrasts with 3a’s cyanopyrrolidine, which may alter electronic properties and binding affinities . Clopidogrel () contains a thieno[3,2-c]pyridine core instead of a thiazolo-pyridine, reducing direct comparability but highlighting the pharmacological importance of similar bicyclic frameworks .
Synthetic Approaches :
- Compounds like 3a and 3b () utilize TFA-mediated deprotection in DCM, suggesting the target compound’s synthesis may follow analogous steps for amide bond formation or esterification .
- In contrast, clopidogrel employs chiral resolution with levocamphorsulfonic acid, emphasizing the role of stereochemistry in its activity .
tert-Butyl carboxylate () serves as a simpler analog for studying the core structure’s stability and reactivity .
Purity and Safety :
- Compounds in –2 consistently achieve ≥95% purity via LC-MS/NMR, suggesting rigorous quality control for the target compound if synthesized similarly .
- Safety data for the target compound are unavailable, but hazards like skin/eye irritation (seen in ) warrant precautionary handling .
Research Implications
The dichlorothiophene group in the target compound may confer unique electronic and steric properties compared to analogs with pyrrolidine or tert-butyl substituents. Future studies should prioritize:
- Biological activity assays (e.g., enzyme inhibition, cytotoxicity) to compare with clopidogrel’s antiplatelet effects .
- Solubility and stability profiling to assess formulation feasibility.
- Stereochemical analysis , as chirality (evident in 3a/3b and clopidogrel) often dictates pharmacological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
